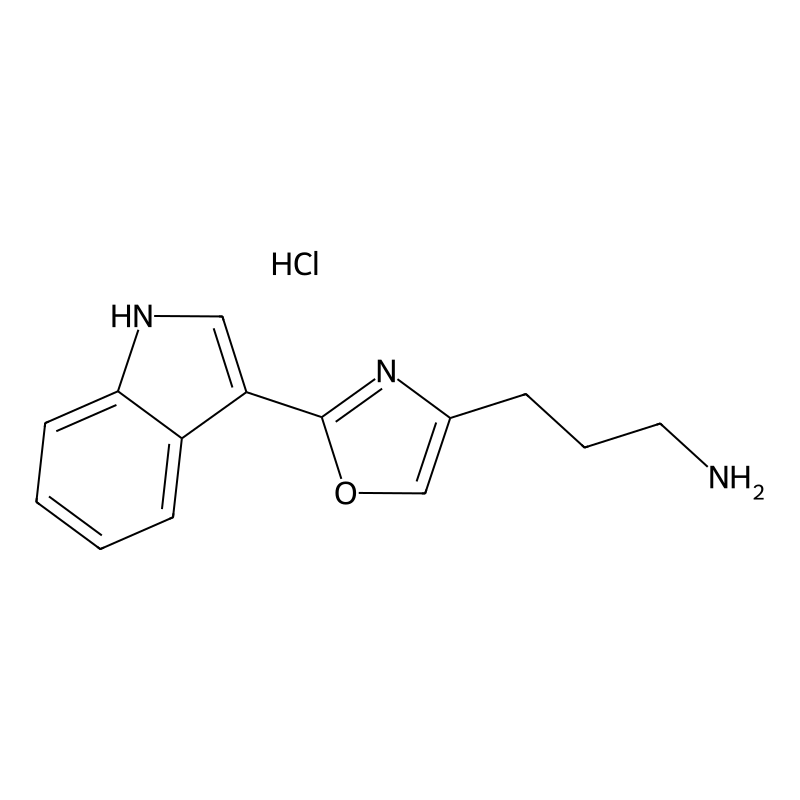

3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride is a synthetic compound characterized by its unique structure, which includes an indole moiety linked to an oxazole ring and a propan-1-amine group. Its molecular formula is C14H16ClN3O, and it has a molecular weight of approximately 277.75 g/mol . This compound has garnered interest in scientific research due to its potential biological activities and applications across various fields.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution: The amine group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions- Oxidation: Typically conducted under acidic or neutral conditions using potassium permanganate.

- Reduction: Often carried out in methanol or ethanol with sodium borohydride.

- Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Research indicates that 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride may exhibit significant biological activities, including:

- Antimicrobial Properties: Potential effectiveness against various microbial strains.

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions.

The exact mechanism of action is still under investigation but likely involves interactions with specific cellular targets and pathways.

The synthesis of 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride typically involves several steps:

- Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

- Construction of the Oxazole Ring: Cyclization reactions involving α-haloketones and amides are used to form the oxazole ring.

- Linking the Indole and Oxazole Rings: A condensation reaction is employed to connect the indole and oxazole rings, resulting in an intermediate compound.

- Introduction of the Propan-1-Amine Group: The final step involves attaching the propan-1-amine group to complete the synthesis.

3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride has several notable applications:

- Chemical Research: Serves as a building block for synthesizing more complex molecules.

- Biological Studies: Explored for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Industrial Use: Utilized in developing new materials and chemical processes.

Studies on 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride's interactions with biological targets are ongoing. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing various biochemical pathways. Further research is essential to elucidate these interactions fully.

Similar Compounds

Several compounds share structural similarities with 3-(2-(1H-indol-3-yl)oxazol-4-yl)propan-1-amine hydrochloride:

| Compound Name | Description |

|---|---|

| 3-(1H-indol-3-yl)propan-1-amino hydrochloride | Lacks the oxazole ring, potentially resulting in different biological activities. |

| 2-(1H-indol-3-yl)oxazole | Does not contain the propan-1-amino group, which affects its reactivity and applications. |

| 5-Methylindole | A simpler structure without oxazole or propanamine groups, primarily studied for its own properties. |

Uniqueness

The uniqueness of 3-(2-(1H-indol-3-yl)oxazol-4-yloxy)propan -1-amino hydrochloride lies in its combination of both indole and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This structural complexity allows for diverse interactions within biological systems, making it a subject of interest for further research.